molecular formula C26H21ClFN3O3 B2568819 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide CAS No. 946330-60-5

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide

Número de catálogo B2568819
Número CAS: 946330-60-5
Peso molecular: 477.92
Clave InChI: DMIKRKJABKMAJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of quinazolinone derivatives and their antimicrobial efficacy. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that certain compounds showed good activity compared with standard drugs. This research opens pathways for developing new antimicrobial agents with potential applications in treating infectious diseases (Patel & Shaikh, 2011).

Anticonvulsant Activities

Exploring the neurological applications, Kohn et al. (1993) synthesized alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, showing outstanding activity in maximal electroshock-induced seizure (MES) tests in mice. The results indicated stringent steric and electronic requirements for maximal activity, highlighting the potential for developing new anticonvulsant medications (Kohn et al., 1993).

Anti-Inflammatory and Analgesic Agents

Research into anti-inflammatory and analgesic properties of quinazolinone derivatives has also been significant. Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and evaluated them as anti-inflammatory and analgesic agents. Some compounds were found to have potential activity, suggesting their usefulness in developing new treatments for inflammation and pain management (Farag et al., 2012).

Structural Characterization and Binding Studies

Studies have also focused on the structural characterization of quinazolinone derivatives and their interactions with biological targets. Wang et al. (2016) investigated the interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin, indicating that these interactions could lead to conformational and structural changes in the protein. Such studies are crucial for understanding the pharmacodynamics of potential drug candidates (Wang et al., 2016).

Mecanismo De Acción

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Propiedades

IUPAC Name

2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3/c27-21-5-3-6-22(28)20(21)15-30-23-7-2-1-4-19(23)25(33)31(26(30)34)18-12-8-16(9-13-18)14-24(32)29-17-10-11-17/h1-9,12-13,17H,10-11,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIKRKJABKMAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.